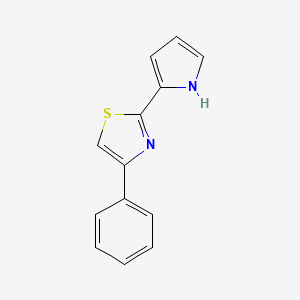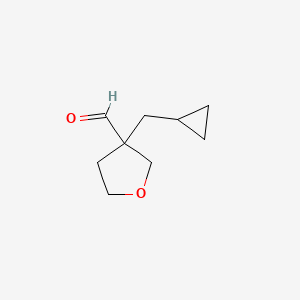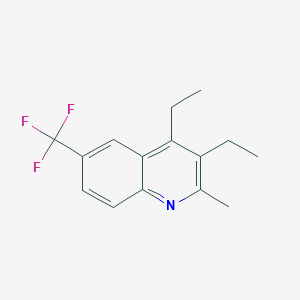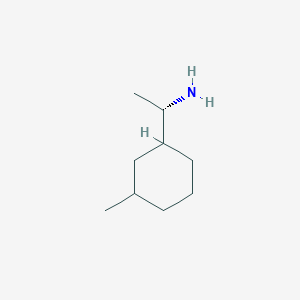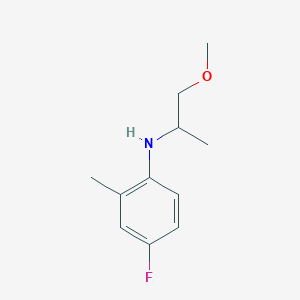
3-Methoxy-3-methylbutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO3S It is a sulfonyl fluoride derivative, which is known for its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methylbutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-methoxy-3-methylbutane-1-sulfonyl chloride with a fluorinating agent. The reaction typically takes place under mild conditions, using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and cost-effectiveness. The process involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
3-Methoxy-3-methylbutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications, where the compound can form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methyl-1-butanol: This compound is structurally similar but lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
3-Methoxy-3-methylbutane-1-sulfonyl chloride: This compound is a precursor to 3-Methoxy-3-methylbutane-1-sulfonyl fluoride and is used in its synthesis.
Uniqueness
This compound is unique due to its sulfonyl fluoride group, which imparts high reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of target molecules, such as enzyme inhibition and protein labeling .
Properties
Molecular Formula |
C6H13FO3S |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-methoxy-3-methylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3 |
InChI Key |
AZXJXRGNKVTEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol](/img/structure/B15263930.png)
![(1-Methoxypropan-2-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15263931.png)
![4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15263938.png)
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol](/img/structure/B15263955.png)

